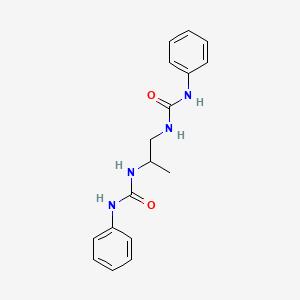

1,2-Bis(phenylureido)propane

Description

1,2-Bis(phenylureido)propane is a urea-based organic compound featuring two phenylurea groups connected via a propane backbone. Its molecular structure includes a central propane chain (C3H6) with phenylurea moieties (–NH–C(=O)–NH–C6H5) at the 1,2-positions. Urea derivatives are known for their hydrogen-bonding capabilities, which make them relevant in medicinal chemistry (e.g., enzyme inhibition) and materials science .

Properties

IUPAC Name |

1-phenyl-3-[1-(phenylcarbamoylamino)propan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13(19-17(23)21-15-10-6-3-7-11-15)12-18-16(22)20-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,18,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHDOCBDQLFZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402406 | |

| Record name | ST040865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91625-84-2 | |

| Record name | ST040865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(PHENYLUREIDO)PROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,2-Bis(phenylureido)propane, also known by its CAS number 91625-84-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

This compound is characterized by a structure that includes two phenylureido groups attached to a propane backbone. This unique configuration allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may influence several biochemical pathways through the following mechanisms:

- Protein Binding : It can form stable complexes with target proteins, altering their function and activity.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways and signaling cascades.

- Antioxidant Activity : Similar to other phenolic compounds, it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses in various models .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations.

-

Cytotoxicity in Cancer Cells

- Research conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with this compound led to increased apoptosis rates compared to control groups.

- Inflammatory Response Modulation

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial findings suggest it undergoes extensive metabolism via phase I and phase II metabolic pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential.

Comparison with Similar Compounds

1,2-Bis(phenylureido)ethane

Structural Differences :

- Backbone : Ethane (C2H4) vs. propane (C3H6) in the target compound.

- Molecular Formula : C16H18N4O2 (ethane) vs. hypothetical C17H20N4O2 (propane).

Functional Implications :

- The shorter ethane chain in 1,2-bis(phenylureido)ethane may limit steric accommodation in binding pockets compared to the propane variant.

(Phenylureido)piperidinyl Benzamides

Structural Differences :

- Core Structure : Incorporates piperidine and benzamide groups alongside phenylurea, unlike the simpler propane-linked bis(urea).

Functional Implications :

- These compounds bind to Staphylococcus aureus AtlE, a bacterial enzyme, via hydrogen bonds (Gly162, Tyr224) with micromolar affinity (SPR and STD NMR data) . The phenylurea moiety likely contributes to binding, but the additional piperidinyl-benzamide structure enhances specificity.

- Solubility : Low solubility in this class suggests that 1,2-bis(phenylureido)propane, with a hydrophobic propane chain, may face similar challenges in aqueous environments .

1,3-Bis(diphenylphosphino)propane

Structural Differences :

Comparative Insights :

- The propane backbone in both compounds serves as a spacer, but the electronic properties differ drastically. Phosphine ligands are strong electron donors, whereas phenylurea groups are hydrogen-bond acceptors/donors.

Diiron Propane-1,2-dithiolato Complex

Structural Differences :

- Backbone : Propane-1,2-dithiolato bridges two iron centers, contrasting with the urea-based propane derivative.

Functional Implications :

- The Fe–Fe bond length (2.4972 Å) is shorter than in analogous complexes, attributed to electron-donating phosphine ligands . For this compound, the propane spacer may influence the spatial arrangement of urea groups, affecting intermolecular interactions.

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Binding Affinity Data

| Compound | Target | Method | Affinity Range | Reference |

|---|---|---|---|---|

| (Phenylureido)piperidinyl benzamides | AtlE (S. aureus) | SPR, STD NMR | 1–10 μM |

Research Implications and Gaps

- Biological Activity : The success of (phenylureido)piperidinyl benzamides in targeting AtlE suggests that this compound could be explored for similar applications, though its lack of benzamide/piperidine groups may reduce specificity.

- Solubility and Design : The low solubility of phenylurea derivatives highlights the need for structural modifications (e.g., polar substituents) to improve bioavailability.

- Synthetic Feasibility : The absence of literature on this compound underscores the need for synthetic studies and biophysical characterization (e.g., SPR, NMR) to validate its interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.